N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

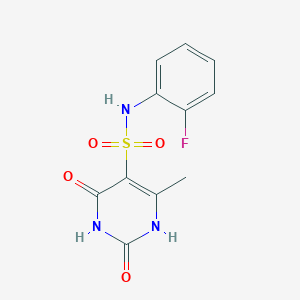

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a pyrimidine-sulfonamide hybrid compound characterized by a dihydropyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonamide moiety at position 5 linked to a 2-fluorophenyl ring. Its molecular formula is C₁₁H₁₀FN₃O₄S, with a molecular weight of 299.28 g/mol (estimated based on analogs in and ). The sulfonamide and hydroxy groups contribute to its hydrogen-bonding capacity, influencing solubility and crystallinity. Pyrimidine-sulfonamide derivatives are studied for diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

Molecular Formula |

C11H10FN3O4S |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-5-3-2-4-7(8)12/h2-5,15H,1H3,(H2,13,14,16,17) |

InChI Key |

AATQSTCVHWGDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with variations in substituent groups or positions, highlighting key physicochemical and structural differences.

N-(4-Fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Molecular Formula : C₁₁H₁₀FN₃O₄S

- Molecular Weight : 299.28 g/mol

- Key Differences : Fluorine substituent at the para-position of the phenyl ring.

- Properties :

N-(2,5-Dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 309.34 g/mol

- Key Differences : Methyl groups at the ortho- and para-positions of the phenyl ring.

- Properties :

- logP : Higher than the fluorinated analogs due to increased hydrophobicity from methyl groups.

- Solubility : Likely reduced compared to fluorinated derivatives.

2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

- Molecular Formula : C₁₇H₁₉N₃O₂S

- Molecular Weight : 329.42 g/mol

- Key Differences : Sulfanyl (S-) linker instead of sulfonamide, allyl substituent at position 5, and acetamide group.

- Properties :

- pKa : 7.83 (less acidic than sulfonamide analogs)

- logP : Higher due to the allyl and methylphenyl groups.

- Structural Impact : The sulfanyl group reduces hydrogen-bonding capacity compared to sulfonamides, while the allyl substituent may enhance reactivity or conformational flexibility .

Table 1. Comparative Data for Pyrimidine-Sulfonamide Analogs

Research Findings and Structural Insights

Crystallography and Hydrogen Bonding :

- Fluorophenyl-substituted pyrimidines exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing six-membered rings. Substituent position (ortho vs. para) alters dihedral angles between the pyrimidine core and aryl groups, impacting crystal packing. For example, ortho-substituents may induce greater torsional strain compared to para-analogs .

- In the 4-fluorophenyl analog, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, forming polymeric chains .

- Biological Activity Correlations: Pyrimidine derivatives with electron-withdrawing groups (e.g., -F) show enhanced antimicrobial activity compared to alkyl-substituted analogs. The 2-fluorophenyl group in the target compound may improve membrane permeability due to its moderate logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.